molecular formula C14H16BrNO B1523419 4-[(2-Phenylethyl)amino]phenol hydrobromide CAS No. 1333540-43-4

4-[(2-Phenylethyl)amino]phenol hydrobromide

Cat. No.: B1523419
CAS No.: 1333540-43-4
M. Wt: 294.19 g/mol
InChI Key: DMTLBBSBNZOOTH-UHFFFAOYSA-N
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Description

4-[(2-Phenylethyl)amino]phenol hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its phenolic structure and the presence of a phenylethylamino group, which contributes to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Phenylethyl)amino]phenol hydrobromide typically involves the reaction of 4-aminophenol with 2-phenylethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as ethanol or methanol is common.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Phenylethyl)amino]phenol hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenolic group.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the phenolic group can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce aminophenols or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted phenols or aminophenols.

Scientific Research Applications

4-[(2-Phenylethyl)amino]phenol hydrobromide has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including its use as an antioxidant or in the development of new drugs.

  • Industry: The compound is employed in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-[(2-Phenylethyl)amino]phenol hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The phenolic group can act as a hydrogen donor, participating in redox reactions, while the phenylethylamino group can interact with various enzymes and receptors.

Comparison with Similar Compounds

  • 4-Aminophenol: Similar in structure but lacks the phenylethylamino group.

  • 2-Phenylethanol: Contains a phenylethyl group but lacks the phenolic and amino functionalities.

  • N-Phenylethanolamine: Contains a phenylethylamino group but lacks the phenolic group.

Uniqueness: 4-[(2-Phenylethyl)amino]phenol hydrobromide is unique due to the combination of phenolic and phenylethylamino groups, which provides it with distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Biological Activity

4-[(2-Phenylethyl)amino]phenol hydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, also known by its chemical formula C14H16BrN and CAS number 1333540-43-4, features a phenolic structure that is significant in various biological interactions. The presence of the phenylethylamine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin receptors.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • Receptor Interaction : The compound may interact with serotonin receptors, influencing neurotransmission and potentially modulating mood and behavior .
  • Enzyme Inhibition : It has been suggested that similar compounds exhibit inhibitory effects on enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Antioxidant Activity Scavenges free radicals, potentially reducing oxidative stress in cells.
Antiproliferative Effects Inhibits growth of cancer cell lines (e.g., MCF-7, HepG2).
Induction of Apoptosis Triggers programmed cell death in cancerous cells.
Neurotransmitter Modulation Potentially alters serotonin receptor activity, affecting mood regulation.

Case Studies

  • Anticancer Activity : A study investigating the effects of phenolic compounds on HL60 leukemia cells found that derivatives similar to this compound demonstrated significant antiproliferative activity. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Neuropharmacological Effects : Research on compounds with structural similarities indicated a modulation of serotonin pathways, which could lead to therapeutic effects in mood disorders. These findings suggest that this compound may have applications in treating depression or anxiety-related conditions .

Research Findings

Recent studies have explored the pharmacological properties of related compounds, providing insights into the potential uses of this compound:

  • Cell Growth Inhibition : In vitro assays showed that the compound inhibited cell growth in various cancer cell lines, suggesting its role as a chemotherapeutic agent .
  • Oxidative Stress Reduction : The antioxidant properties were confirmed through DPPH radical scavenging assays, indicating that the compound could mitigate oxidative damage in biological systems .

Properties

IUPAC Name

4-(2-phenylethylamino)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.BrH/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTLBBSBNZOOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.